molecular formula C5H5IN2S B2908594 2-Iodo-4-methylthiopyrimidine CAS No. 1000576-08-8

2-Iodo-4-methylthiopyrimidine

Cat. No.: B2908594
CAS No.: 1000576-08-8
M. Wt: 252.07
InChI Key: GBBQPKKFWLPCFM-UHFFFAOYSA-N
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Description

“2-Iodo-4-methylthiopyrimidine” is a chemical compound with a pyrimidine ring structure. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of pyrimidinylamines and pyrimidinylureas bearing a pyridinyl-carbonylpyrimidine scaffold has been reported. The process involves regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the atomic and molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. These properties include melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .

Scientific Research Applications

Synthesis of Pyrazine and Pyrimidine Derivatives

2-Iodo-4-methylthiopyrimidine has been utilized in the synthesis of new pyrazine and pyrimidine derivatives. This process involves the lithiation of iodopyrazine and 4-iodo-2-methylthiopyrimidine, followed by reaction with various electrophiles, leading to the observation of iodo and nitrogen directed metallations (Plé et al., 1998).

Development of Fluorescent Materials

A synthesis strategy involving the nucleophilic addition of ArLi to 2-methylthiopyrimidine has been developed to assemble pi-systems onto a pyrimidine core. This method has led to the discovery of interesting fluorescent materials and properties, including solvatofluorochromism, highlighting its potential in the development of functional organic materials (Itami et al., 2004).

Capture of Volatile Iodine

The metal-organic framework ZIF-8, involving 2-methylimidazolate, has been used to capture molecular iodine (I2), a volatile gaseous fission product. This study provides structural evidence of I2 molecules inside the sodalite cages of ZIF-8, crucial for the effective capture and storage of radioiodine, a byproduct of nuclear fuel reprocessing and nuclear reactor accidents (Sava et al., 2011).

Antibacterial Potential

Novel 2-methylthio-1, 4-dihydropyrimidine derivatives have been synthesized and screened for antibacterial activity against various bacteria. Certain derivatives, especially those with specific substituents, exhibited potent antibacterial activity, underscoring the compound's potential in antibacterial applications (Sarode & Bhole, 2019).

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, has been synthesized from a 2-(methylthio)pyrimidin- 4(1H)-one precursor. This illustrates the role of this compound derivatives in the development of significant medicinal compounds (Ju Xiu-lia, 2015).

Inhibition of Hepatitis B Virus

A series of 2-arylthio-5-iodo pyrimidine derivatives have been reported as potential anti-HBV agents. These compounds target HBV polymerase, demonstrating their efficacy as non-nucleoside inhibitors for the treatment of hepatitis B virus (Wang et al., 2018).

Dehalogenation Studies

Studies on the dehalogenation of 2-halogenopyrimidines by hydriodic acid, including derivatives of this compound, have provided insights into the chemical properties and reactions of these compounds (Brown & Waring, 1973).

Therapeutic Applications

Investigations into the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines have identified compounds with significant antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Safety and Hazards

The safety data sheet of a similar compound, “4-Iodo-2-(methylthio)pyrimidine”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area and to avoid breathing dust/fumes .

Properties

IUPAC Name

2-iodo-4-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBQPKKFWLPCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-08-8
Record name 2-iodo-4-methylthiopyrimidine
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